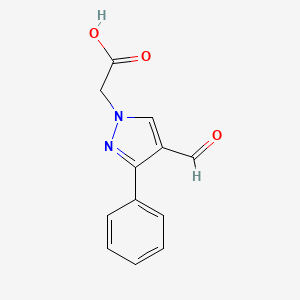
(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound that has been studied for its antimicrobial properties . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C12H10N2O3/c15-8-10-6-14 (7-11 (16)17)13-12 (10)9-4-2-1-3-5-9/h1-6,8H,7H2, (H,16,17)" .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . These compounds were synthesized using benign reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C12H10N2O3/c15-8-10-6-14 (7-11 (16)17)13-12 (10)9-4-2-1-3-5-9/h1-6,8H,7H2, (H,16,17)" .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their antimicrobial activities . These compounds have shown zones of growth inhibition up to 85mm against Acinetobacter baumannii .
科学的研究の応用
Molecular and Crystal Structure Analysis
One of the key applications of compounds related to (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid in scientific research is in the study of molecular and crystal structures. For instance, the molecular and crystal structures of crystalline forms of related pyrazole compounds have been determined using x-ray analysis, revealing insights into conformational isomerism and interactions within structures primarily due to weak C—H…N interactions (Foces-Foces et al., 1996). This research aids in understanding the structural behavior of such compounds under various conditions.
Synthesis of Novel Derivatives
The synthesis of novel derivatives using bifunctional starting materials that include elements of this compound has been explored, leading to the creation of unique compounds with potential applications in various fields. For example, the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through a one-pot reaction demonstrates the versatility of pyrazole derivatives in chemical synthesis (Ghandi et al., 2010).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives, including those structurally related to this compound, has shown promising results. Synthesis and evaluation of such derivatives have identified compounds with moderate to potent antimicrobial activity, highlighting their potential in developing new antibacterial agents (Sharshira & Hamada, 2012).
Corrosion Inhibition
The application of pyrazoline derivatives, closely related to this compound, as corrosion inhibitors for metals in acidic environments has been explored. These studies show that pyrazoline compounds can significantly enhance corrosion resistance, making them valuable in industries where metal preservation is crucial (Lgaz et al., 2020).
Crystal Engineering and Drug Development
Research involving this compound derivatives extends to crystal engineering and the development of pharmaceuticals. Analyzing the crystal structures and solid-state properties of these compounds helps in selecting suitable polymorphs for drug development, ensuring stability and efficacy of pharmaceuticals (Katrincic et al., 2009).
将来の方向性
The future directions for the research on “(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” and its derivatives could involve further exploration of their antimicrobial properties, as well as investigation of their potential applications in other areas . Given the global concern of microbial resistance to antibiotics, these compounds could potentially serve as new agents in the fight against drug-resistant bacterial strains .
特性
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHGFBHHJLDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353514-39-3 |
Source


|
| Record name | 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)
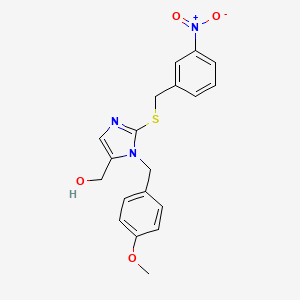
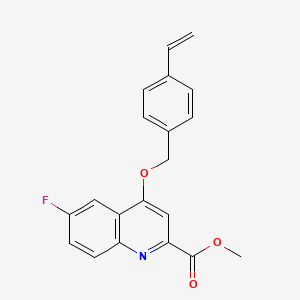
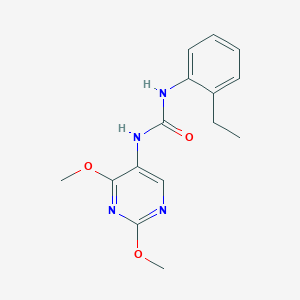


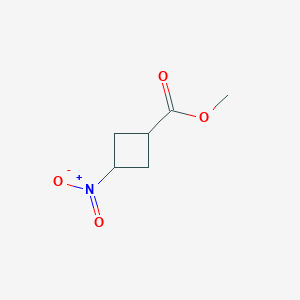

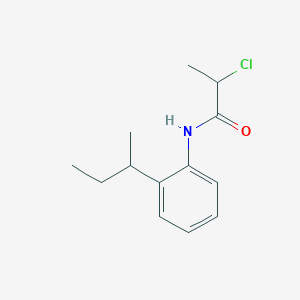
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

